2-Trifluoromethyl-L-homophenylalanine

描述

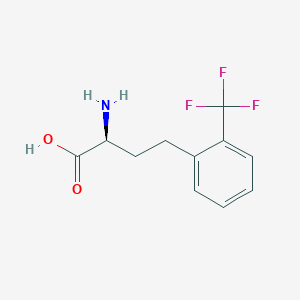

2-Trifluoromethyl-L-homophenylalanine is a synthetic amino acid derivative with the molecular formula C11H12F3NO2. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties to the compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethyl-L-homophenylalanine typically involves the introduction of the trifluoromethyl group into the phenylalanine backbone. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

化学反应分析

Types of Reactions

2-Trifluoromethyl-L-homophenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amine derivatives, and various substituted phenylalanine derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Peptide Synthesis and Drug Development

Overview : TFM-HPA serves as a versatile building block in peptide synthesis, particularly for developing novel therapeutic agents. The trifluoromethyl group enhances the pharmacological properties of drug candidates, making them more effective in targeting specific biological pathways.

Key Findings :

- Peptide Modifications : TFM-HPA is used to modify peptides to improve their stability and bioactivity. For instance, studies have shown that incorporating TFM-HPA into peptide sequences can enhance binding affinity to target receptors due to its unique electronic properties .

- Case Study : In the development of drugs targeting neurological disorders, TFM-HPA has been utilized to create analogs that exhibit improved metabolic stability and bioavailability compared to non-fluorinated counterparts .

Protein Engineering

Overview : The incorporation of TFM-HPA into proteins can enhance their stability and activity, which is crucial for various biotechnological applications.

Key Findings :

- Enzyme Stabilization : Research indicates that the introduction of fluorinated amino acids like TFM-HPA can significantly increase the thermal stability of enzymes. For example, a study demonstrated that a variant of E. coli thymidine kinase labeled with TFM-HPA showed a 7.5 °C increase in thermal transition midpoint, indicating enhanced stability .

- Application in NMR Studies : TFM-HPA is also employed as a NMR probe for studying protein structures due to its ability to provide distinct signals without background interference from the protein environment .

Neurobiology Research

Overview : TFM-HPA is increasingly used in neurobiology to investigate neurotransmitter systems and understand the mechanisms underlying various neurological diseases.

Key Findings :

- Modulation of Biological Activity : The trifluoromethyl group allows TFM-HPA to influence the activity of neurotransmitter receptors, which is vital for understanding brain function .

- Research Implications : Studies utilizing TFM-HPA have provided insights into how modifications at the amino acid level can affect receptor binding and signal transduction pathways.

Analytical Chemistry

Overview : TFM-HPA is utilized in developing analytical methods for detecting and quantifying amino acids in biological samples.

Key Findings :

- Method Development : Its unique properties facilitate the creation of sensitive assays for amino acid quantification, aiding nutritional and clinical research efforts .

- Fluorine Chemistry Applications : The compound's trifluoromethyl group enables researchers to explore fluorinated compounds with enhanced stability, making it a valuable tool in analytical chemistry .

Data Table: Comparison of Fluorinated Amino Acids

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| L-Phenylalanine | Contains a phenyl group without fluorination | Naturally occurring amino acid |

| 4-Trifluoromethyl-L-phenylalanine | Trifluoromethyl group at para position | Different sterics and electronic effects |

| 2-Trifluoromethyl-L-homophenylalanine | Trifluoromethyl group on homophenylalanine | Significant impact on reactivity and interactions |

| 3-Trifluoromethyl-L-alanine | Trifluoromethyl group on alanine | Smaller side chain affects biological activity |

作用机制

The mechanism of action of 2-Trifluoromethyl-L-homophenylalanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes, leading to its observed effects .

相似化合物的比较

Similar Compounds

2-Trifluoromethylphenylalanine: Similar in structure but lacks the homophenylalanine backbone.

4-Trifluoromethylphenylalanine: Another variant with the trifluoromethyl group at a different position on the phenyl ring.

Uniqueness

2-Trifluoromethyl-L-homophenylalanine is unique due to the specific positioning of the trifluoromethyl group and the extended homophenylalanine backbone, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other trifluoromethylated amino acids .

生物活性

2-Trifluoromethyl-L-homophenylalanine (TFM-HPA) is a synthetic amino acid derivative notable for its unique trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in biochemical research due to its potential applications in enzyme inhibition, modulation of protein interactions, and as a tool in drug discovery.

TFM-HPA has the chemical formula . The introduction of the trifluoromethyl group alters the electronic properties of the molecule, enhancing its reactivity compared to non-fluorinated counterparts. The synthesis typically involves several key steps, including the incorporation of the trifluoromethyl group into the phenyl ring of homophenylalanine.

Enzyme Inhibition

Research indicates that TFM-HPA exhibits significant enzyme inhibition properties. It acts as an effective inhibitor in various enzymatic processes, making it a valuable candidate in drug discovery. The trifluoromethyl group enhances binding interactions with target enzymes, allowing for improved modulation of biological pathways.

Case Study: Enzyme Stabilization

A study demonstrated that TFM-HPA could stabilize enzymes through site-specific incorporation into proteins. For instance, when incorporated into E. coli threonine kinase (TK), TFM-HPA variants showed a 7.5 °C increase in thermal transition midpoint, indicating enhanced stability .

Cytotoxicity and Anticancer Potential

TFM-HPA has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies using human monocytic leukemia cell lines (THP-1) revealed that derivatives of TFM-HPA exhibited varying degrees of cytotoxicity, with some compounds showing IC50 values as low as 3-6 µM against chronic myeloid leukemia cells (K562) and breast carcinoma cells (MCF-7) .

Structure-Activity Relationship (SAR)

The biological activity of TFM-HPA can be attributed to its structural characteristics. The trifluoromethyl group not only enhances lipophilicity but also affects the compound's ability to interact with biological targets. A SAR study indicated that modifications to the amino acid structure could significantly influence its anticancer activity and enzyme inhibition capabilities .

Table 1: Biological Activity Summary of TFM-HPA Derivatives

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TFM-HPA | K562 | 3-6 | Enzyme inhibition |

| TFM-HPA | MCF-7 | 2.63 | Cytotoxicity |

| TFM-HPA Derivative A | THP-1 | >10 | No significant activity |

| TFM-HPA Derivative B | PANC-1 | 3.83 | Antiproliferative effects |

属性

IUPAC Name |

(2S)-2-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)8-4-2-1-3-7(8)5-6-9(15)10(16)17/h1-4,9H,5-6,15H2,(H,16,17)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXGVVUDFMBXEM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(C(=O)O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC[C@@H](C(=O)O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。